molecular formula C9H8ClF3O3S B13274569 1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride

1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride

Cat. No.: B13274569
M. Wt: 288.67 g/mol
InChI Key: JXRCAMGFUFZHJA-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanesulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride typically involves the reaction of 4-(trifluoromethoxy)benzene with ethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to ensure the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Organic solvents like dichloromethane and tetrahydrofuran are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.

Scientific Research Applications

1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds with desired properties.

Comparison with Similar Compounds

  • 1-[4-(Trifluoromethoxy)phenyl]ethanone
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

Comparison: 1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride is unique due to the presence of both the trifluoromethoxy and sulfonyl chloride groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for a wider range of applications in scientific research and industry.

Properties

Molecular Formula

C9H8ClF3O3S

Molecular Weight

288.67 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]ethanesulfonyl chloride

InChI

InChI=1S/C9H8ClF3O3S/c1-6(17(10,14)15)7-2-4-8(5-3-7)16-9(11,12)13/h2-6H,1H3

InChI Key

JXRCAMGFUFZHJA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

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